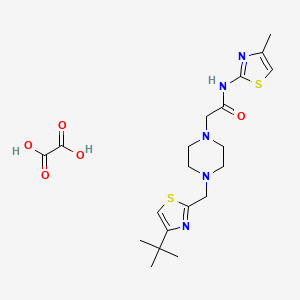![molecular formula C24H16N4O4 B2862015 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-65-9](/img/structure/B2862015.png)
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is an organic compound with a complex fused ring system. It incorporates nitrophenyl and tolyl groups, a dioxolo moiety, and a pyrazoloquinoline core. This structure suggests the compound may exhibit a wide range of pharmacological and industrial applications due to its multifunctional nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available reactants:
Step 1: : Formation of the nitrophenyl moiety through nitration of a suitable aromatic precursor.
Step 2: : Preparation of the pyrazoloquinoline core involves cyclization reactions, often using heat and strong acids as catalysts.
Step 3: : Introduction of the dioxolo ring, which can be achieved via intramolecular cyclization involving appropriate dihydroxy precursors.
Step 4: : Coupling of the p-tolyl group, usually through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity:
Scale-up Process: : Involves using batch reactors with precise control over temperature, pressure, and reactant concentrations.
Purification: : Methods like recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
The compound undergoes several chemical reactions, including:
Oxidation: : The nitrophenyl group can undergo oxidative transformations.
Reduction: : Nitrophenyl and quinoline groups are susceptible to reduction, forming amino derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction with tin(II) chloride.
Substitution: : Halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidative Products: : Nitro to nitroso or amino derivatives.
Reductive Products: : Primary and secondary amines.
Substitution Products: : Halo- and alkyl-substituted derivatives.
科学研究应用
This compound finds applications in various fields:
Chemistry
Reagents: : Used as intermediates in synthesizing complex molecules.
Biology
Enzyme Inhibition: : Studies show potential as enzyme inhibitors.
Fluorescent Probes: : The dioxolo ring can be used in designing fluorescent probes for biological imaging.
Medicine
Pharmacology: : Investigated for anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry
Material Science: : Component in manufacturing advanced materials like organic semiconductors.
作用机制
The compound's effects depend on its molecular interactions:
Targets: : Binds to specific proteins or enzymes, inhibiting their action.
Pathways: : Modulates biochemical pathways, particularly those involving redox reactions and signal transduction.
相似化合物的比较
Similar Compounds
1H-pyrazolo[4,3-c]quinoline: : Similar core structure without the nitrophenyl and dioxolo groups.
3-nitrophenyl-p-tolyl analogs: : Differ only in the quinoline core modifications.
Highlighting Uniqueness
Versatility: : Unique combination of functional groups confers diverse reactivity.
Applications: : Broader spectrum of applications compared to simpler analogs.
And there you have it—a detailed look at 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, covering its synthesis, reactions, applications, mechanism of action, and comparisons. Any other chemistry wonders you'd like to explore?
属性
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-5-7-15(8-6-14)23-19-12-25-20-11-22-21(31-13-32-22)10-18(20)24(19)27(26-23)16-3-2-4-17(9-16)28(29)30/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSGIHXDQVELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-[3-(morpholin-4-yl)propyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2861936.png)
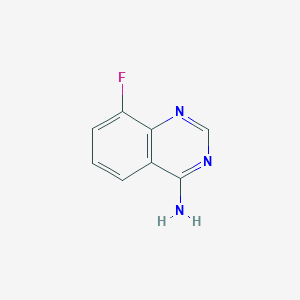
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![methyl 2-[8-(2,3-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)
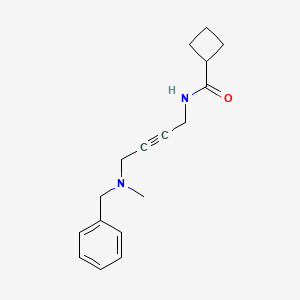
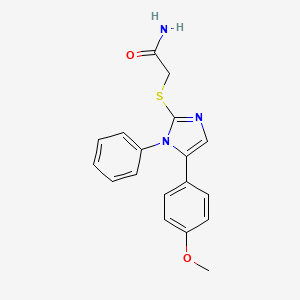
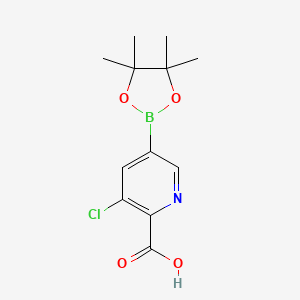
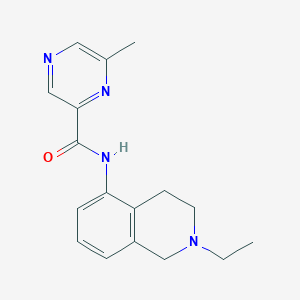
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)
![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)
